2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
Übersicht
Beschreibung
“2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid” is a complex organic compound. It is a derivative of the amino acid valine . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Synthesis Analysis
The synthesis of this compound could potentially involve the Arndt-Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The Fmoc group is a bulky aromatic group that serves as a protecting group for the amino group during peptide synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal of the Fmoc protecting group, allowing the amino group to participate in peptide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Fmoc group and the specific amino acid to which it is attached . The Fmoc group is a bulky, hydrophobic group, which could influence the solubility and other physical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of β-Amino Acids : This compound is used in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol. This process is efficient, leading to enantiomerically pure β-amino acids in high yield and only two steps (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses : It is utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method is suitable for large-scale preparation, offering a way to synthesize complex peptides (Šebesta & Seebach, 2003).
Self-Assembled Structures : The compound is involved in forming self-assembled structures. For example, Fmoc modified amino acids like Fmoc-Ala-OH and Fmoc-Leu-OH can form unique morphologies like flower-like and tube-like structures under various conditions (Gour et al., 2021).
Solid Phase Synthesis Linkers : It has been used in the synthesis of new linkers for solid phase synthesis. These linkers show higher acid stability compared to standard options, offering more robustness in peptide synthesis (Bleicher et al., 2000).
Synthesis of Oligomers : This compound is utilized in the solid-phase synthesis of oligomers, especially those derived from neuraminic acid analogues. This synthesis process efficiently produces oligomers of varying lengths (Gregar & Gervay-Hague, 2004).
Synthesis of Diaminosuberic Acid : It is used in a new synthetic pathway to prepare asymmetrically protected diaminosuberic acid. This strategy provides a means to synthesize complex organic molecules (Mollica et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research involving this compound could potentially explore its use in the synthesis of more complex peptides or proteins. The Fmoc group is a commonly used protecting group in peptide synthesis, and this compound could potentially be used as a building block in the synthesis of a wide variety of peptides .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868058 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-23-6 | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.